molecular formula C5H5N5 B2748594 1h-Pyrazolo[3,4-c]pyridazin-3-amine CAS No. 2125-94-2

1h-Pyrazolo[3,4-c]pyridazin-3-amine

Cat. No. B2748594
CAS RN: 2125-94-2
M. Wt: 135.13
InChI Key: DGUMKUQCGJZBNT-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-c]pyridazin-3-amine is a compound with the CAS Number: 2125-94-2 and a molecular weight of 135.13 . It is a pale-yellow to yellow-brown solid at room temperature . This compound belongs to the class of organic compounds known as phenylpyrazoles .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

1H-Pyrazolo[3,4-c]pyridazin-3-amine has been a subject of interest in the field of synthetic chemistry. For example, it has been used in the regioselectivity of 1,3-dipolar cycloadditions, leading to the synthesis of isoxazoline, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines with significant antimicrobial activities (Zaki, Sayed, & Elroby, 2016). The compound has also been involved in the synthesis of new fused pyrazole derivatives bearing an indole moiety, which showed antioxidant properties (El‐Mekabaty, Etman, & Mosbah, 2016). Furthermore, studies have focused on synthesizing and evaluating the antimicrobial and cytotoxic activities of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives (Hassaneen et al., 2019).

Biomedical Applications

This compound has been explored in various biomedical applications. A significant study conducted by Donaire-Arias et al. (2022) highlighted the synthesis and biomedical applications of 1H-Pyrazolo[3,4-b]pyridines, showcasing their potential in medicinal chemistry (Donaire-Arias et al., 2022). Additionally, Titi et al. (2020) synthesized N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, a derivative of pyrazole, and investigated its antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound derivatives with biological targets. For instance, Rizk et al. (2020) performed molecular docking studies on new fused pyrazolothiazole scaffold derivatives, which indicated their potential as cathepsin D inhibitors, suggesting a role in anticancer activity (Rizk, El‐Borai, Ragab, & Ibrahim, 2020).

Synthesis of Azolopyrimidines

In the synthesis of azolopyrimidines, pyrazolo[3,4-c]pyridazin-3-amine derivatives have been utilized. El-Hashash, Gomha, and El-Arab (2017) reported the synthesis of pyrazolyl-triazolo[1,5-a]pyrimidines and other azolopyrimidines using pyrazolyl-chalcones, demonstrating the compound's utility in creating novel pharmacologically active molecules (El-Hashash, Gomha, & El-Arab, 2017).

Safety and Hazards

The safety and hazards associated with 1H-Pyrazolo[3,4-c]pyridazin-3-amine include acute toxicity when ingested, eye irritation, and it is classified as a combustible, acute toxic Cat.3 / toxic compounds causing chronic effects .

Mechanism of Action

Target of Action

1h-Pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been found to have a close similarity with the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that bind these bases.

Mode of Action

It’s suggested that the compound may interact with its targets through various hydrophilic interactions within egfr and cdk-2 receptors

Biochemical Pathways

Given the compound’s potential interactions with egfr and cdk-2 receptors , it may influence pathways related to cell growth and proliferation

Pharmacokinetics

It’s suggested that the compound has good drug-like properties . More detailed pharmacokinetic studies are needed to understand the compound’s bioavailability and other ADME properties.

Result of Action

Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have inhibitory effects on its targets

properties

IUPAC Name

2H-pyrazolo[3,4-c]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H3,6,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUMKUQCGJZBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC2=NNC(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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